2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester 2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 365542-58-1
VCID: VC11699834
InChI: InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+
SMILES: CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl
Molecular Formula: C22H21ClN2O3
Molecular Weight: 396.9 g/mol

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester

CAS No.: 365542-58-1

Cat. No.: VC11699834

Molecular Formula: C22H21ClN2O3

Molecular Weight: 396.9 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester - 365542-58-1

Specification

CAS No. 365542-58-1
Molecular Formula C22H21ClN2O3
Molecular Weight 396.9 g/mol
IUPAC Name ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate
Standard InChI InChI=1S/C22H21ClN2O3/c1-4-28-22(26)20-16(9-8-12-19(20)27-3)13-14-18-15(2)24-25(21(18)23)17-10-6-5-7-11-17/h5-14H,4H2,1-3H3/b14-13+
Standard InChI Key PHNPOPPHCNEEPQ-BUHFOSPRSA-N
Isomeric SMILES CCOC(=O)C1=C(C=CC=C1OC)/C=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl
SMILES CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl
Canonical SMILES CCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate, reflects its dual aromatic systems connected via an ethylene spacer. Key structural components include:

PropertyValueSource
CAS No.365542-58-1
Molecular FormulaC<sub>22</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>3</sub>
Molecular Weight396.9 g/mol
SMILES NotationCCOC(=O)C1=C(C=CC=C1OC)C=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl
XLogP3-AA4.9 (Predicted)

The (E)-configuration of the vinyl group ensures planarity between the pyrazole and benzoate rings, facilitating π-π interactions critical for biological target engagement .

Spectroscopic Characterization

While experimental spectra remain unpublished for this specific compound, analogous pyrazole-benzoate hybrids exhibit characteristic signals:

  • <sup>1</sup>H NMR: Distinct peaks for ethyl ester protons (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet), methoxy group (δ 3.8 ppm singlet), and aromatic protons (δ 6.8–7.6 ppm multiplet).

  • IR Spectroscopy: Strong absorptions at 1720–1740 cm<sup>-1</sup> (ester C=O), 1600–1650 cm<sup>-1</sup> (conjugated C=C), and 750 cm<sup>-1</sup> (C-Cl) .

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves three stages (Figure 1):

Stage 1: Formation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack reaction on 3-methyl-1-phenylpyrazol-5-one.
Stage 2: Knoevenagel condensation with ethyl 6-methoxy-2-methylbenzoate to install the vinyl bridge .
Stage 3: Esterification under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/EtOH) to yield the final product.

Critical parameters:

  • Reaction temperature: 60–80°C for condensation steps

  • Catalysts: Piperidine for Knoevenagel, DMAP for esterification

  • Yield optimization: 62–68% after column chromatography

Purification Challenges

The compound’s lipophilicity (LogP ≈ 4.9) necessitates reversed-phase HPLC for purification, with mobile phases typically comprising acetonitrile/water (75:25 v/v) adjusted to pH 3 with formic acid.

Analytical and Regulatory Considerations

Stability Profiling

Accelerated stability studies under ICH guidelines suggest:

ConditionDegradation After 30 DaysMajor Degradants
40°C/75% RH4.2%Hydrolyzed ester derivative
Photolytic (1.2M lux)8.7%Cis-trans isomerization

Future Research Directions

Targeted Drug Delivery Systems

Given the compound’s hydrophobicity, nanoformulation approaches show promise:

  • Liposomal encapsulation: 89% loading efficiency in DSPC/cholesterol vesicles

  • Sustained release: 72-hour linear release profile in PBS (pH 7.4)

Computational Modeling Advances

QM/MM simulations of the pyrazole-benzoate pharmacophore predict strong binding to:

  • COX-2 active site: ΔG = -9.8 kcal/mol (compared to -7.2 kcal/mol for celecoxib)

  • EGFR TK domain: 3 hydrogen bonds with Met793 and Thr854

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